2,5-Dinitrophenol chemical properties and structure
2,5-Dinitrophenol chemical properties and structure
An In-Depth Technical Guide to the Chemical Properties and Structure of 2,5-Dinitrophenol for Researchers and Drug Development Professionals
Introduction
2,5-Dinitrophenol (2,5-DNP) is a synthetically produced organic compound belonging to the dinitrophenol class of chemicals.[1] Historically, dinitrophenols, particularly the 2,4-isomer, have been utilized in various industrial applications, including the manufacturing of dyes, wood preservatives, and as pesticides.[1][2] Notably, 2,4-Dinitrophenol was transiently used as a weight-loss drug in the 1930s due to its profound effect on metabolic rate, a practice that was discontinued due to severe toxicity.[2] While much of the historical and toxicological focus has been on the 2,4-isomer, 2,5-Dinitrophenol presents its own unique set of chemical and biological properties that are of significant interest to the scientific community. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2,5-Dinitrophenol, with a focus on its application in research and drug development.
Chemical Structure and Properties
2,5-Dinitrophenol is characterized by a phenol ring substituted with two nitro groups at the 2 and 5 positions.[3] The presence of the electron-withdrawing nitro groups significantly influences the chemical properties of the phenol moiety.
Physical and Chemical Properties of 2,5-Dinitrophenol
| Property | Value | Source |
| Molecular Formula | C₆H₄N₂O₅ | [3] |
| Molecular Weight | 184.11 g/mol | [3] |
| CAS Number | 329-71-5 | [3] |
| Appearance | Yellow crystalline solid | [4] |
| Melting Point | 108 °C | [4] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and benzene. | [5] |
| pKa | 5.21 | [5] |
The acidity of the phenolic hydroxyl group is increased due to the inductive and resonance effects of the nitro groups, resulting in a lower pKa compared to phenol. This property is crucial for its biological activity as a protonophore.
Caption: Chemical structure of 2,5-Dinitrophenol.
Synthesis and Purification
The synthesis of 2,5-Dinitrophenol is typically achieved through the nitration of a suitable precursor. A common method involves the nitration of m-nitrophenol.
Experimental Protocol: Synthesis of 2,5-Dinitrophenol from m-Nitrophenol
This protocol is a generalized procedure and should be performed with appropriate safety precautions in a fume hood.
Materials:
-
m-Nitrophenol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid
-
Ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a stoichiometric amount of concentrated nitric acid to a stirred solution of concentrated sulfuric acid. The temperature should be maintained below 10 °C.
-
Nitration: Slowly add m-nitrophenol to the cooled nitrating mixture with continuous stirring. The temperature should be carefully controlled and kept below 20 °C to prevent over-nitration and side reactions.
-
Reaction Quenching: After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure complete reaction. The reaction mixture is then poured onto crushed ice to precipitate the crude product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove excess acid.
-
Purification: The crude 2,5-Dinitrophenol is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield yellow crystals.[6]
Biochemical Mechanism of Action: Mitochondrial Uncoupling
The primary biochemical effect of dinitrophenols is the uncoupling of oxidative phosphorylation in mitochondria.[7] This process is central to their biological activity and toxicity.
Dinitrophenols act as protonophores, which are lipid-soluble weak acids that can transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis.[7] The energy generated from the electron transport chain is then released as heat instead of being used to produce ATP.[7] This leads to an increased metabolic rate and oxygen consumption as the body attempts to compensate for the reduced ATP production.[7]
While the 2,4-isomer is a potent uncoupling agent, studies have indicated that the 2,5-isomer is less potent in stimulating oxygen consumption.[1]
Caption: Mechanism of mitochondrial uncoupling by 2,5-Dinitrophenol.
Applications in Research and Drug Development
Due to its ability to modulate mitochondrial function, 2,5-Dinitrophenol and other dinitrophenols are valuable tools in biomedical research.
-
Studying Mitochondrial Respiration: It can be used to investigate the mechanisms of cellular respiration and the effects of uncoupling on various cellular processes.
-
Neuroprotection Research: Some studies have explored the potential neuroprotective effects of low doses of dinitrophenols, suggesting that mild mitochondrial uncoupling may be beneficial in certain neurodegenerative conditions.[8]
-
Cancer Research: The altered metabolism of cancer cells has led to investigations into the use of mitochondrial uncouplers to selectively target these cells.[9]
-
Medicinal Chemistry: The dinitrophenol scaffold can serve as a starting point for the development of novel therapeutic agents that target mitochondrial function.[10]
Toxicological Profile and Safety
2,5-Dinitrophenol is a toxic compound, and exposure can lead to a range of adverse health effects.[11]
Toxicity Data for Dinitrophenol Isomers (Intraperitoneal LD50 in Rats)
| Isomer | LD50 (mg/kg) | Source |
| 2,3-Dinitrophenol | >500 | [1] |
| 2,4-Dinitrophenol | 30 | [1] |
| 2,5-Dinitrophenol | 150 | [5] |
| 2,6-Dinitrophenol | 40 | [1] |
| 3,4-Dinitrophenol | 98 | [12] |
| 3,5-Dinitrophenol | 45 | [12] |
Symptoms of dinitrophenol poisoning include hyperthermia, tachycardia, sweating, and rapid breathing.[13] In severe cases, it can be fatal. It is crucial to handle 2,5-Dinitrophenol with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or fume hood.[13]
Analytical Methodologies
Accurate and reliable analytical methods are essential for the quantification and characterization of 2,5-Dinitrophenol in various matrices.
Experimental Protocol: HPLC Analysis of 2,5-Dinitrophenol
This is a general reverse-phase HPLC method that can be adapted for specific applications.[13]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase:
-
A mixture of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) to improve peak shape.[13]
Procedure:
-
Standard Preparation: Prepare a stock solution of 2,5-Dinitrophenol in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create calibration standards.
-
Sample Preparation: Depending on the matrix, sample preparation may involve extraction, filtration, and dilution to bring the analyte concentration within the calibration range.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of 2,5-Dinitrophenol in the samples from the calibration curve.
Spectroscopic Characterization
Spectroscopic techniques are vital for the structural elucidation and confirmation of 2,5-Dinitrophenol.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2,5-Dinitrophenol will show distinct signals for the aromatic protons, with chemical shifts and coupling patterns determined by the positions of the nitro and hydroxyl groups.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the phenol, the C=C stretching of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro groups.[15]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and other fragments from the aromatic ring.[3][16]
References
- 2,5-Dinitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [URL: https://sielc.com/product/separation-of-25-dinitrophenol-on-newcrom-r1-hplc-column/]
- A Comparative Analysis of 3,4-Dinitrophenol and Other Mitochondrial Uncoupling Agents. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-A-Comparative-Analysis-of-3-4-Dinitrophenol-and-Other-Mitochondrial-Uncoupling-Agents.pdf]
- dinitrophenol Activators. Santa Cruz Biotechnology. [URL: https://www.scbt.
- A Comparative Review of Dinitrophenol Uncoupling Agents: Efficacy, Safety, and Mechanism. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-A-Comparative-Review-of-Dinitrophenol-Uncoupling-Agents-Efficacy-Safety-and-Mechanism.pdf]
- 2,5-DINITROPHENOL - CAMEO Chemicals - NOAA. [URL: https://cameochemicals.noaa.gov/chemical/20595]
- Toxicological Profile for Dinitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- 2,5-Dinitrophenol - Hazardous Agents - Haz-Map. [URL: https://haz-map.com/Agents/280]
- 2,5-DINITROPHENOL(329-71-5) MS spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_MS.htm]
- 2,5-Dinitrophenol | C6H4N2O5 | CID 9284. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/9492]
- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. [URL: https://www.researchgate.
- [Use of the aliphatic amine reaction with 2,5-dinitrophenol in antibiotic analysis]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1126780/]
- 2,5-Dinitrophenol - Hazardous Agents. Haz-Map. [URL: https://haz-map.com/agent?id=280]
- IR handout.pdf. [URL: https://www.csun.edu/sites/default/files/IR%20handout.pdf]
- Which solvents should I use to recrystalize P-anisidine and DNP individually?. [URL: https://www.researchgate.net/post/Which_solvents_should_I_use_to_recrystalize_P-anisidine_and_DNP_individually]
- 2,5-dinitrophenol(329-71-5)ir1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_IR1.htm]
- 2,5-DINITROPHENOL(329-71-5) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_329-71-5_1HNMR.htm]
- DNP, Mitochondrial Uncoupling and Neuroprotection: A Little Dab'll Do Ya. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4524450/]
- 2,4-Dinitrophenol. Wikipedia. [URL: https://en.wikipedia.org/wiki/2,4-Dinitrophenol]
- A simple HPLC method for the determination of 2,4 - dinitrophenyl derivatives of glyphosate and aminomethylphosphonic acid appli. SFU Summit. [URL: https://summit.sfu.ca/item/5871]
- Application Note: Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-Application-Note-Mass-Spectrometry-Fragmentation-Analysis-of-2-2-4-Dinitrophenoxy-benzaldehyde.pdf]
- "Evaluating mitochondrial uncoupling potentials of A7E and DNP in Sacch". UNM Digital Repository. [URL: https://digitalrepository.unm.edu/hsc_etds/154/]
- 2,4-Dinitrophenol as an Uncoupler Augments the Anthracyclines Toxicity against Prostate Cancer Cells. MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11904]
- Preconcentration and determination of bisphenol A, naphthol and dinitrophenol from environmental water samples by dispersive liquid-phase microextraction and HPLC. Analytical Methods (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ay/c2ay25482a]
- recrystallization methods for purifying 2-(2,4-Dinitrophenoxy)benzaldehyde. Benchchem. [URL: https://www.benchchem.com/uploads/product-documents/B15480319-recrystallization-methods-for-purifying-2-2-4-Dinitrophenoxy-benzaldehyde.pdf]
- Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification. Benchchem. [URL: https://www.benchchem.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [URL: https://www.mt.
- Analyzing Phenolic Pollutants in Water Using U-HPLC. [URL: https://assets.thermofisher.
- 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [URL: https://www.oc-praktikum.de/nop/en/instructions/pdf/5001_en.pdf]
- 2-amino-4-nitrophenol. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV3P0057]
- Mitochondrial uncouplers with an extraordinary dynamic range. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400293/]
- Proton NMR Spectra of 2,4-Dinitrophenyl Derivatives of Amino Acids. [URL: https://www.jstage.jst.go.jp/article/cpb1958/17/4/17_4_902/_pdf]
- 2,4 Dinitrophenol as Medicine. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6472223/]
- The mitochondrial uncoupler 2,4-dinitrophenol attenuates sodium nitroprusside-induced toxicity in Drosophila melanogaster: Potential involvement of free radicals. [URL: https://www.researchgate.net/publication/282330689_The_mitochondrial_uncoupler_24-dinitrophenol_attenuates_sodium_nitroprusside-induced_toxicity_in_Drosophila_melanogaster_Potential_involvement_of_free_radicals]
- LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. ResearchGate. [URL: https://www.researchgate.
- The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. ACD/Labs. [URL: https://www.acdlabs.com/blog/the-basics-of-interpreting-a-proton-1h-nmr-spectrum/]
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [URL: https://emerypharma.
- Exploring the therapeutic potential of mitochondrial uncouplers in cancer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9389279/]
- RU2488575C1 - Method of producing 2,4-dinitrophenol. Google Patents. [URL: https://patents.google.
- CN104045565A - Preparation method of 2,4-dinitrophenol. Google Patents. [URL: https://patents.google.
- Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [URL: https://www.youtube.
- 2,4-Dinitrophenol(51-28-5)IR1. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_51-28-5_IR1.htm]
- An “Old New Drug”: A Gas Chromatography/Mass Spectrometry (GC/MS) Method for Screening and Quantitation of 2,4-DNP in Postmortem Blood Specimens and Three Fatal Poisoning Cases Reports. American Academy of Forensic Sciences. [URL: https://www.aafs.
- IR Chart. [URL: https://www2.ups.edu/faculty/hanson/Spectroscopy/IR/IRChart.html]
Sources
- 1. Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 3. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Dinitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. LC-MS-MS analysis of 2,4-dinitrophenol and its phase I and II metabolites in a case of fatal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Use of the aliphatic amine reaction with 2,5-dinitrophenol in antibiotic analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2,5-Dinitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. 2,5-DINITROPHENOL(329-71-5) 1H NMR [m.chemicalbook.com]
- 15. 2,5-DINITROPHENOL(329-71-5) IR Spectrum [m.chemicalbook.com]
- 16. 2,5-DINITROPHENOL(329-71-5) MS [m.chemicalbook.com]
